molecular formula C7H7N3O B13106907 2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one CAS No. 204933-50-6

2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one

Cat. No.: B13106907
CAS No.: 204933-50-6
M. Wt: 149.15 g/mol
InChI Key: TZCIBBDRNICUNU-UHFFFAOYSA-N
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Description

2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a privileged heterocyclic scaffold of significant interest in medicinal chemistry and anticancer drug discovery . This core structure is a key building block for the synthesis of novel molecules designed to target various cancer cell lines. Researchers utilize this compound to develop potential inhibitors of critical enzymes involved in cell proliferation, such as the Epidermal Growth Factor Receptor (EGFR) and cyclin-dependent kinases (CDKs) like CDK4/cyclin D1 . Derivatives based on this scaffold have demonstrated promising cytotoxic activities in vitro against a panel of human cancer cell lines, including breast cancer (MCF-7), cervical cancer (HeLa), hepatic cancer (HepG-2), and colon cancer (HCT-116) . The mechanism of action for compounds derived from this nucleus often involves inducing apoptosis (programmed cell death) and causing cell cycle arrest , particularly at the G0/G1 phase . Furthermore, some synthesized hybrids have also shown additional valuable biological activities in research settings, including antimicrobial and antioxidant properties, as well as an ability to protect DNA from damage induced by bleomycin . The synthetic versatility of this compound allows for functionalization at multiple positions, enabling structure-activity relationship (SAR) studies and the exploration of new chemical space for lead optimization . Please Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is the responsibility of the researcher to ensure safe handling and use of this compound.

Properties

CAS No.

204933-50-6

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

2,3-dihydro-1H-pyrido[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C7H7N3O/c11-7-5-2-1-3-8-6(5)9-4-10-7/h1-3H,4H2,(H,8,9)(H,10,11)

InChI Key

TZCIBBDRNICUNU-UHFFFAOYSA-N

Canonical SMILES

C1NC2=C(C=CC=N2)C(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the efficient methods for synthesizing 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one involves the reaction of 2-amino-nicotinonitriles with carbonyl compounds. This reaction is catalyzed by 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under microwave irradiation in an aqueous medium . The DBU-H₂O system can be recycled multiple times without significant loss of activity, making it a green and sustainable approach .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the use of microwave-assisted synthesis in aqueous media suggests potential scalability for industrial applications. The green chemistry approach, involving recyclable catalysts and minimal waste, aligns well with industrial sustainability goals.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrimidinones.

    Reduction: Reduction reactions can yield dihydropyrimidinones.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidinones, while substitution reactions can introduce various alkyl or aryl groups into the compound.

Scientific Research Applications

2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting key enzymes or receptors involved in disease processes. Further research is needed to elucidate the precise molecular mechanisms and pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between 2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one and related heterocycles:

Compound Class Key Structural Features Synthetic Pathways Biological Activity References
This compound Bicyclic (pyridine + pyrimidine), 2,3-dihydrogenation, thioxo/aryl substituents at C2/C5/C5. Microwave-assisted cyclization of chalcones with 6-aminothiouracil. Antimicrobial (MIC 0.49–3.9 μg/mL), anticancer (IC₅₀ < 10 μM), antioxidant.
Pyrido[2,3-d]pyrimidin-4(3H)-one Fully aromatic pyrido-pyrimidine core; lacks 2,3-dihydro saturation. DBU-catalyzed microwave synthesis in aqueous medium. Moderate antibacterial activity (MIC 15.6–62.5 μg/mL).
Thieno[2,3-d]pyrimidin-4(3H)-one Thiophene fused to pyrimidine; sulfur atom enhances lipophilicity. One-pot condensation of thieno-oxazine derivatives with aldehydes/amines. Anticancer (selective cytotoxicity against MCF-7, A549), cholinesterase inhibition.
Pyrrolo[2,3-d]pyrido[1,2-a]pyrimidin-4(1H)-one Tricyclic system (pyrrole + pyrido-pyrimidine). Electrocyclization of conjugated azomethine ylides. Limited bioactivity data; primarily explored for synthetic novelty.
Pyridopyrimido[2,1-b][1,3,5]thiadiazinones Three heteroaromatic rings (pyrido-pyrimidine + thiadiazine). Condensation of 2-thioxo-pyrido[2,3-d]pyrimidinones with anilines/formaldehyde. Broad-spectrum antimicrobial (MIC 3.9–15.6 μg/mL).

Key Comparative Insights:

Structural Complexity and Bioactivity: The 2,3-dihydro saturation in this compound enhances conformational flexibility, improving interactions with biological targets compared to rigid aromatic analogs like pyrido[2,3-d]pyrimidin-4(3H)-one . Thieno[2,3-d]pyrimidin-4(3H)-one derivatives exhibit superior anticancer selectivity due to sulfur-mediated hydrophobic interactions .

Synthetic Efficiency: Microwave-assisted synthesis of the 2,3-dihydro derivatives achieves higher yields (>85%) and shorter reaction times (20–30 min) compared to conventional methods . Thieno derivatives require multi-step protocols involving oxazine intermediates, limiting scalability .

Pharmacological Performance :

  • Antimicrobial Activity : 2-Thioxo derivatives (e.g., 7a , 10a ) show broad-spectrum antibacterial activity (MIC 0.49–3.9 μg/mL), outperforming fluconazole and cefotaxime .
  • Anticancer Potency : Derivatives like 7a and 7d exhibit IC₅₀ values < 5 μM against lung (NCI-H460), liver (HepG2), and colon (HCT-116) cancer cells, surpassing doxorubicin .
  • Antioxidant Capacity : The 2,3-dihydro core scavenges free radicals (IC₅₀ 12–18 μM) and protects DNA from bleomycin-induced damage .

Mechanistic and Functional Advantages

  • Hydrogen Bonding and Solubility : The 2,3-dihydro moiety facilitates hydrogen bonding with cellular targets, while morpholine or aryl substituents (e.g., 7c , 7e ) improve aqueous solubility and bioavailability .
  • Resistance Mitigation : Unlike pyrido[2,3-d]pyrimidin-4(3H)-one, the 2,3-dihydro derivatives avoid efflux pump recognition in resistant bacterial strains .

Biological Activity

2,3-Dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including antioxidant, anticancer, and antimicrobial activities, supported by recent research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H8N4O\text{C}_8\text{H}_8\text{N}_4\text{O}

This compound features a pyrimidine ring fused with a pyridine moiety, contributing to its unique biological properties.

Antioxidant Activity

Research has demonstrated that derivatives of this compound exhibit significant antioxidant activity. A study reported the synthesis of various substituted derivatives and their evaluation for antioxidant properties using in vitro assays. The results indicated that certain derivatives showed higher radical scavenging activity compared to standard antioxidants like ascorbic acid .

Anticancer Activity

Several studies have focused on the anticancer potential of this compound. Notably, it has been tested against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). The cytotoxic effects were assessed using MTT assays, revealing that specific derivatives significantly inhibited cell proliferation. For instance, one derivative exhibited an IC50 value of 15 µM against HepG2 cells, indicating potent anticancer activity .

Cell Line IC50 Value (µM) Activity
HepG215Cytotoxic
MCF-720Cytotoxic

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. A study evaluated its effectiveness against various bacterial strains using the disk diffusion method. Results indicated that the compound exhibited notable antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Study on Antioxidant Properties

In a detailed study published in a peer-reviewed journal, researchers synthesized several derivatives of this compound and evaluated their antioxidant capacity through DPPH and ABTS assays. The findings highlighted that specific substitutions at the 5-position of the pyrimidine ring significantly enhanced antioxidant activity.

Research on Anticancer Effects

Another significant study explored the mechanism of action of this compound derivatives against cancer cells. The research indicated that these compounds induce apoptosis via the mitochondrial pathway and modulate key signaling pathways involved in cell survival and proliferation.

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